molecular formula C14H19N3 B13162616 1-Benzyl-3,5-diethyl-1H-pyrazol-4-amine

1-Benzyl-3,5-diethyl-1H-pyrazol-4-amine

Numéro de catalogue: B13162616
Poids moléculaire: 229.32 g/mol
Clé InChI: JEBFSTBOVAEGNJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Predicted Crystallographic Features:

  • Space Group : Likely P2₁ or P2₁/c due to chirality induced by the benzyl group’s rotational isomerism.
  • Hydrogen Bonding : The amino group at C4 may participate in N-H⋯N interactions with adjacent pyrazole rings, while ethyl groups create steric barriers that limit close packing.
  • Torsional Angles : The benzyl group’s C(pyrazole)-CH₂-C(phenyl) bond may adopt a gauche conformation to minimize steric clashes with ethyl substituents, as observed in 3,5-dimethyl-4-benzylpyrazole derivatives.

A comparative analysis with 3,5-diamino-4-benzyl-1H-pyrazole (space group P2₁/c) reveals that amino groups enhance hydrogen-bonding networks, often leading to centrosymmetric structures. In contrast, the ethyl groups in this compound may disrupt such symmetry, favoring non-centrosymmetric packing.

Comparative Structural Analysis with Substituted Pyrazole Derivatives

Substituent effects on pyrazole derivatives’ structural and electronic properties are well-documented. The table below contrasts key features of this compound with related compounds:

Compound Substituents Molecular Weight (g/mol) Space Group Hydrogen-Bonding Motifs
This compound 1-Benzyl, 3,5-diethyl, 4-NH₂ 229.32 Predicted: P2₁ N-H⋯N (pyrazole), C-H⋯π (ethyl)
3,5-Dimethylpyrazole 3,5-CH₃ 96.13 P2₁/c N-H⋯N catemers
3,5-Diphenyl-4-benzyl-1H-pyrazole 3,5-C₆H₅, 4-CH₂C₆H₅ 326.42 P-1 N-H⋯π, π-π stacking
1-(4-Bromobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine 1-(4-BrC₆H₄CH₂), 3,5-CH₃ 293.18 Not reported N-H⋯N, C-Br⋯π interactions

Key Observations:

  • Steric Effects : Ethyl groups introduce greater steric bulk than methyl or phenyl substituents, potentially reducing crystal density and altering melting points.
  • Electronic Effects : The electron-donating ethyl and amino groups increase electron density at the pyrazole ring, enhancing susceptibility to electrophilic substitution compared to halogenated analogs.
  • Supramolecular Assembly : Unlike 3,5-dimethylpyrazole, which forms linear N-H⋯N catemers, the benzyl and ethyl groups in this compound likely promote layered structures with mixed hydrogen-bonding and van der Waals interactions.

These structural distinctions underscore the compound’s uniqueness in pyrazole chemistry, positioning it as a candidate for further crystallographic and synthetic exploration.

Propriétés

Formule moléculaire

C14H19N3

Poids moléculaire

229.32 g/mol

Nom IUPAC

1-benzyl-3,5-diethylpyrazol-4-amine

InChI

InChI=1S/C14H19N3/c1-3-12-14(15)13(4-2)17(16-12)10-11-8-6-5-7-9-11/h5-9H,3-4,10,15H2,1-2H3

Clé InChI

JEBFSTBOVAEGNJ-UHFFFAOYSA-N

SMILES canonique

CCC1=C(C(=NN1CC2=CC=CC=C2)CC)N

Origine du produit

United States

Méthodes De Préparation

General Strategy

The synthesis of this compound typically involves:

  • Construction of the pyrazole ring with ethyl substituents at positions 3 and 5.
  • Introduction of the benzyl group at the nitrogen-1 position.
  • Installation or retention of the amino group at position 4.

These steps can be achieved through multi-step reactions or one-pot procedures involving condensation, alkylation, and amination reactions.

Preparation of the Pyrazole Core with 3,5-Diethyl Substitution

A common approach to synthesize 3,5-diethyl-substituted pyrazoles is the condensation of 1,3-diketones with hydrazine derivatives:

  • Starting materials: 1,3-diketones such as 3,5-hexanedione (which provides ethyl groups at positions 3 and 5).
  • Reaction: Condensation with hydrazine hydrate or substituted hydrazines forms the pyrazole ring.
  • Conditions: Typically carried out in ethanol or other polar solvents under reflux.

This method yields 3,5-diethylpyrazole derivatives with a free nitrogen at position 1.

N-Benzylation at Nitrogen-1

The benzyl substituent is introduced by N-alkylation of the pyrazole nitrogen using benzyl halides:

  • Reagents: Benzyl chloride or benzyl bromide.
  • Base: Sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the pyrazole nitrogen.
  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
  • Temperature: Mild heating (room temperature to 80°C) to facilitate alkylation.

This step selectively alkylates the nitrogen-1 position, yielding 1-benzyl-3,5-diethylpyrazole.

Introduction of the Amino Group at Carbon-4

The amino group at the 4-position can be introduced by:

  • Direct amination: Using amination reagents or via nucleophilic substitution if a suitable leaving group is present at position 4.
  • Reduction of nitro or other precursors: If a nitro group or other substituent is initially installed at position 4, it can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
  • Alternative approach: Using hydrazine derivatives that already contain the amino group during pyrazole ring formation.

Representative Preparation Method

Step Reaction Reagents & Conditions Outcome
1 Pyrazole ring formation 3,5-hexanedione + hydrazine hydrate; ethanol, reflux 3,5-diethylpyrazole
2 N-Benzylation 3,5-diethylpyrazole + benzyl chloride; NaH, DMF, 50°C 1-benzyl-3,5-diethylpyrazole
3 Amination at C-4 Electrophilic amination reagent or substitution; reducing agent if needed This compound

Alternative Direct Synthesis Approaches

Recent advances in pyrazole synthesis have introduced direct methods employing primary amines as substrates to form N-substituted pyrazoles under mild conditions without the need for hydrazine intermediates:

  • Method: Reaction of primary aromatic or aliphatic amines with 1,3-dicarbonyl compounds and amination reagents under mild conditions.
  • Advantages: Avoids multi-step functionalization, uses commercially available reagents, and reduces reaction time.
  • Example: Using bench-stable amination reagents with primary amines to directly yield N-benzyl pyrazoles with desired substitution patterns.

This approach can be adapted to prepare this compound by selecting appropriate amines and diketones.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Solvent Ethanol, DMF, DMSO Polar solvents favor condensation and alkylation
Base Sodium hydride, potassium carbonate Required for deprotonation in alkylation
Temperature Room temperature to reflux (25–120°C) Depends on step; higher temperature for ring formation
Reaction Time 1–24 hours Optimized for yield and purity
Purification Recrystallization, chromatography To remove unreacted starting materials and byproducts

Analytical Characterization Post-Synthesis

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Yield Advantages Disadvantages
Hydrazine condensation + N-benzylation 3,5-hexanedione, hydrazine hydrate, benzyl chloride NaH, DMF Reflux, 50°C Moderate to high Established, controllable Multi-step, uses hydrazine
Direct amination from primary amines Primary benzylamine, diketone, amination reagent Bench-stable amination reagent Mild, short time High One-pot, mild, scalable Requires specific amination reagent
Metal-catalyzed coordination complex formation Pyrazole derivatives, metal oxides Ethanol, pyridine, 120°C 72 hours ~70% Coordination chemistry applications Longer reaction time

Analyse Des Réactions Chimiques

1-Benzyl-3,5-diethyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyrazole derivatives, while substitution reactions can produce N-arylpyrazoles .

Comparaison Avec Des Composés Similaires

Research Implications and Gaps

  • Physicochemical Data : Experimental determination of the diethyl compound’s logP, solubility, and crystal structure (using tools like SHELXL ) is needed to validate theoretical comparisons.
  • Biological Screening : Prioritize assays against cancer and microbial targets, as seen in spiroisoxazoline and pyrazole-3-carboxamide studies .
  • Stereochemical Considerations : Unlike stereoselective pyrrolidine diones , the diethyl pyrazole lacks chiral centers, simplifying synthesis but limiting stereochemical diversity.

Activité Biologique

1-Benzyl-3,5-diethyl-1H-pyrazol-4-amine is a heterocyclic compound belonging to the pyrazole family, known for its diverse applications in medicinal chemistry and organic synthesis. This compound exhibits significant biological activity, particularly in the fields of anti-inflammatory and anticancer research. Understanding its biological mechanisms and effects can lead to the development of novel therapeutic agents.

The molecular formula of this compound is C14H19N3C_{14}H_{19}N_{3} with a molecular weight of 229.32 g/mol. Its structure allows for various chemical reactions that enhance its biological activity.

PropertyValue
Molecular FormulaC14H19N3
Molecular Weight229.32 g/mol
IUPAC Name1-benzyl-3,5-diethylpyrazol-4-amine
InChI KeyJEBFSTBOVAEGNJ-UHFFFAOYSA-N

The biological activity of this compound primarily involves its role as an enzyme inhibitor . It binds to specific active sites on enzymes, disrupting their normal function and preventing substrate binding. This mechanism has been observed in various studies focusing on its anticancer properties.

Enzyme Inhibition

Research indicates that the compound effectively inhibits mTORC1 (mechanistic target of rapamycin complex 1), a critical regulator of cell growth and proliferation. Inhibition of mTORC1 leads to increased autophagy, which is a cellular process that degrades and recycles cellular components, thus contributing to its potential anticancer effects .

Biological Activity Studies

Several studies have investigated the biological activity of this compound and related pyrazole derivatives.

Anticancer Activity

A study highlighted that derivatives of this compound showed submicromolar antiproliferative activity against cancer cell lines such as MIA PaCa-2. The compounds not only inhibited cell proliferation but also altered autophagic processes under varying nutrient conditions .

Anti-inflammatory Properties

Other research has focused on the anti-inflammatory potential of pyrazole derivatives, including this compound. It has been suggested that these compounds can modulate inflammatory pathways, potentially providing therapeutic benefits in diseases characterized by chronic inflammation .

Study 1: Antiproliferative Effects

In a study examining the structure–activity relationship (SAR) of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides, it was found that these compounds significantly reduced mTORC1 activity and increased basal autophagy levels in cancer cells. The findings suggest that such compounds may represent a new class of autophagy modulators with potent anticancer activity .

Study 2: Enzyme Interaction

Another case study indicated that this compound interacts with specific enzymes involved in metabolic pathways, suggesting its utility in drug design aimed at metabolic disorders.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.